molecular formula C8H12N2O2S B4201565 3-ethoxy-N-(1,3-thiazol-2-yl)propanamide

3-ethoxy-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B4201565
M. Wt: 200.26 g/mol
InChI Key: NDASSKUJRREWTE-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(1,3-thiazol-2-yl)propanamide is a heterocyclic compound characterized by a thiazole ring linked to a propanamide backbone via an ethoxy group at the 3-position. Its molecular formula is C₈H₁₁N₂O₂S, with a molecular weight of 211.25 g/mol (calculated). The ethoxy group introduces steric and electronic effects that influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

3-ethoxy-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-12-5-3-7(11)10-8-9-4-6-13-8/h4,6H,2-3,5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDASSKUJRREWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethoxy-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. The ethoxy and propanamide groups can also contribute to the overall molecular interactions and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamide Backbone

Key structural analogs differ in substituents at the 3-position of the propanamide chain:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
3-Ethoxy-N-(1,3-thiazol-2-yl)propanamide Ethoxy (-OCH₂CH₃) C₈H₁₁N₂O₂S 211.25 Not reported Potential solubility enhancement due to ethoxy group
3-Bromo-N-(1,3-thiazol-2-yl)propanamide (3a) Bromo (-Br) C₆H₆BrN₂OS 249.10 Not reported Electrophilic intermediate for coupling reactions
3-Chloro-N-(1,3-thiazol-2-yl)propanamide Chloro (-Cl) C₆H₆ClN₂OS 204.64 Not reported Higher reactivity in nucleophilic substitutions
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) Sulfanyl-oxadiazole C₁₅H₁₄N₄O₂S₂ 354.43 117–118 Enhanced rigidity due to oxadiazole-thiol linkage

Key Observations :

  • Electronic Effects : Ethoxy (-OCH₂CH₃) and chloro (-Cl) groups exhibit contrasting electronic influences. The ethoxy group’s electron-donating nature may increase solubility in polar solvents, whereas electron-withdrawing groups (e.g., -Br, -Cl) enhance electrophilicity for cross-coupling reactions .
  • Thermal Stability : Compounds with rigid heterocyclic appendages (e.g., oxadiazole in 8e) display higher melting points (117–159°C) compared to simpler derivatives, suggesting enhanced crystallinity .
Heterocyclic Modifications on the Thiazole Ring

Variations in the thiazole moiety significantly alter pharmacological and physicochemical profiles:

Compound Name Thiazole Modification Molecular Formula Biological Activity (if reported)
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) 5-Methyl substitution C₁₅H₁₃N₅O₄S₂ Alkaline phosphatase inhibition (data not shown)
Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide) 4-Aryl substitution C₁₃H₁₃N₂O₃S Potent tyrosinase inhibitor (IC₅₀ = 1.1 μM)
3-Ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide Thiadiazole replacement C₁₀H₁₇N₃O₂S Not reported; thiadiazole may confer metabolic stability

Key Observations :

Spectral and Analytical Comparisons

NMR and IR Data
  • 1H-NMR : Ethoxy groups typically show signals at δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.6 ppm (CH₂). In contrast, bromo analogs (e.g., 3a) exhibit downfield shifts for adjacent protons due to electronegativity .
  • IR : Sulfanyl (-S-) and carbonyl (C=O) stretches appear at 1150–1250 cm⁻¹ and 1650–1750 cm⁻¹, respectively. Oxadiazole-containing derivatives (e.g., 8e) show additional C=N stretches near 1600 cm⁻¹ .
Elemental Analysis

Discrepancies between calculated and observed elemental compositions (e.g., C, H, N) in derivatives like 8d (C₁₅H₁₄N₄O₂S₂) validate synthetic purity .

Q & A

Q. What are the standard synthetic routes for 3-ethoxy-N-(1,3-thiazol-2-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 1,3-thiazol-2-amine with a propanamide derivative. A common approach includes:

  • Step 1 : Reacting 3-bromopropanoyl chloride with 1,3-thiazol-2-amine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form 3-bromo-N-(1,3-thiazol-2-yl)propanamide .
  • Step 2 : Substituting the bromine atom with an ethoxy group via nucleophilic displacement using sodium ethoxide in ethanol. Optimization involves monitoring reaction time, temperature (60–80°C), and stoichiometry to minimize side products. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and thiazole C=N/C-S vibrations (~690–750 cm⁻¹) .
  • NMR :
  • ¹H NMR : Signals at δ 1.3–1.5 ppm (triplet, CH₃ of ethoxy), δ 3.4–3.6 ppm (methylene adjacent to amide), and δ 7.1–7.3 ppm (thiazole protons) .
  • ¹³C NMR : Peaks at ~165 ppm (amide carbonyl), ~70 ppm (ethoxy C-O), and thiazole carbons at 110–150 ppm .
    • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Q. What purification strategies ensure high-purity this compound?

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Column Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane).
  • HPLC : For analytical purity (>95%), use a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

  • Substitution Patterns : Systematically vary the ethoxy group (e.g., longer alkoxy chains, halogenated substituents) and thiazole substituents (e.g., methyl, phenyl) .
  • Biological Assays : Test analogs against targets (e.g., enzymes, cancer cell lines) to correlate structural changes with IC₅₀ values. For example, thiazole-oxadiazole hybrids showed enhanced alkaline phosphatase inhibition when aryl groups were substituted with electron-withdrawing groups .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol). Use SHELXL for refinement, analyzing bond lengths/angles (e.g., C=O: ~1.23 Å, C-S: ~1.68 Å) .
  • Computational Modeling : Validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical geometries .

Q. How can enzymatic inhibition mechanisms be investigated for this compound?

  • Kinetic Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., alkaline phosphatase activity via p-nitrophenyl phosphate hydrolysis ).
  • Docking Studies : Use AutoDock Vina to predict binding modes with enzyme active sites (e.g., thiazole interacting with hydrophobic pockets) .

Q. What strategies resolve contradictory bioactivity data across different studies?

  • Reproducibility Checks : Validate assay conditions (pH, temperature, solvent controls).
  • Purity Analysis : Re-examine compound purity via HPLC and NMR.
  • Structural Confirmation : Re-characterize batches to rule out degradation or isomerism .

Q. How do pH and temperature affect the stability of this compound?

  • pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C). Monitor via HPLC; amide bonds degrade under strongly acidic/basic conditions .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >150°C for similar thiazoles) .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : SwissADME or ADMETLab2.0 to estimate logP (~2.1), solubility (~0.1 mg/mL), and CYP450 interactions .
  • MD Simulations : GROMACS to assess membrane permeability and blood-brain barrier penetration .

Q. How can heterocyclic modifications (e.g., thiazole → oxazole) alter bioactivity?

  • Synthetic Routes : Replace thiazole-2-amine with oxazole-2-amine in the coupling step.
  • Bioactivity Comparison : Test against the same targets; oxazole analogs often show reduced enzyme affinity due to weaker hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-N-(1,3-thiazol-2-yl)propanamide
Reactant of Route 2
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3-ethoxy-N-(1,3-thiazol-2-yl)propanamide

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